Azabuperone

概要

説明

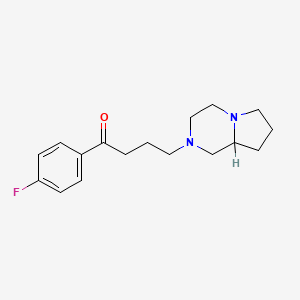

アザブペロンは、化学式C17H23FN2Oの化学化合物です。 神経精神医学の分野、特に抗精神病薬および抗神経精神薬として使用されています 。 この化合物は、パーキンソン病などの疾患の治療における潜在的な治療効果について研究されてきました .

準備方法

アザブペロンの合成には、(+/-)-1,4-ジアザビシクロ[4.4.0]デカンと4-ブロモ-1-(4-フルオロフェニル)ブタン-1-オンの反応が含まれます 。反応条件には、通常、目的の生成物の生成を促進するために溶媒と触媒を使用することが含まれます。工業生産方法には、これらの反応条件を最適化して、より高い収率と純度を実現することが含まれる場合があります。

化学反応の分析

アザブペロンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤が含まれます。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が含まれます。

置換: この反応は、1つの原子または基を別の原子または基で置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤が含まれます。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の応用

アザブペロンは、さまざまな科学分野での応用について広く研究されてきました。

化学: 化学反応と機構の研究における参照化合物として使用されます。

生物学: 特に神経精神疾患の文脈で、生物学的システムへの影響について調査されています。

医学: アザブペロンは、パーキンソン病やその他の神経精神疾患などの疾患に対する潜在的な治療薬として研究されています.

工業: 新しい医薬品やその他の化学製品の開発に使用される場合があります。

科学的研究の応用

Azabuperone has been extensively studied for its applications in various scientific fields:

Chemistry: It is used as a reference compound in the study of chemical reactions and mechanisms.

Biology: It has been investigated for its effects on biological systems, particularly in the context of neuropsychiatric disorders.

Industry: It may be used in the development of new pharmaceuticals and other chemical products.

作用機序

アザブペロンは、特定の分子標的と経路と相互作用することでその効果を発揮します。 ドーパミン受容体に作用することが知られており、これは気分と行動の調節において重要な役割を果たしています 。これらの受容体に結合することで、アザブペロンはドーパミンやその他の神経伝達物質の活動を調節することができ、その治療効果につながります。

類似の化合物との比較

アザブペロンは、次のような他の類似の化合物と比較することができます。

アザペロン: 化学構造と作用機序が類似した別の抗精神病薬.

ルマテペロン: 神経精神疾患における潜在的な治療効果を持つ化合物.

アザブペロンは、特定の結合親和性と薬物動態的特性において独自のものであり、特定の治療用途において利点を提供する可能性があります。

類似化合物との比較

Azabuperone can be compared with other similar compounds, such as:

Azaperone: Another antipsychotic agent with similar chemical structure and mechanism of action.

Lumateperone: A compound with potential therapeutic effects in neuropsychiatric disorders.

This compound is unique in its specific binding affinity and pharmacokinetic properties, which may offer advantages in certain therapeutic applications.

生物活性

Azabuperone is a chemical compound with significant implications in neuropsychiatry, particularly as an antipsychotic and anti-neuropsychiatric agent. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Overview

- Molecular Formula : C17H23FN2O

- CAS Number : 2856-81-7

This compound is synthesized through the reaction of (+/-)-1,4-diazabicyclo[4.4.0]decane with 4-bromo-1-(4-fluorophenyl)butan-1-one. Its structure allows it to interact with dopaminergic systems, making it a candidate for treating conditions like schizophrenia and Parkinson's disease.

This compound primarily acts on dopamine receptors, which are crucial in regulating mood and behavior. Its biological activity is characterized by:

- Dopamine Receptor Interaction : this compound has been shown to bind to D2 and D3 dopamine receptors, functioning as an antagonist. This interaction is vital for its antipsychotic properties, as it helps mitigate symptoms associated with dopaminergic dysregulation in disorders such as psychosis and schizophrenia .

- Electron Transfer Properties : Research indicates that this compound exhibits electron donor properties similar to dopamine, which may influence its pharmacodynamics. This property allows it to modulate electrochemical signaling in cells, critical for its therapeutic effects .

Biological Activity Studies

Several studies have explored the biological activity of this compound, particularly its effects on neuropsychiatric disorders.

Table 1: Summary of Biological Activity Studies on this compound

Case Studies

-

Antipsychotic Efficacy :

A study conducted on animal models indicated that this compound effectively reduced symptoms of psychosis when administered at varying doses. The results showed a significant decrease in hyperactivity and stereotypic behaviors typically associated with dopaminergic overactivity. -

Neuroprotection :

In vitro studies demonstrated that this compound could protect dopaminergic neurons from oxidative stress-induced damage. This suggests its potential utility not only as an antipsychotic but also as a neuroprotective agent for conditions like Parkinson's disease .

Future Directions and Research Implications

The ongoing research into this compound highlights its multifaceted role in treating neuropsychiatric conditions. Future studies should focus on:

- Long-term Efficacy : Evaluating the long-term effects of this compound on patients with chronic neuropsychiatric disorders.

- Mechanistic Insights : Further elucidating the molecular mechanisms underlying its interaction with dopamine receptors and other potential targets.

- Clinical Trials : Conducting clinical trials to assess safety, efficacy, and optimal dosing regimens for various populations.

特性

CAS番号 |

2856-81-7 |

|---|---|

分子式 |

C17H23FN2O |

分子量 |

290.38 g/mol |

IUPAC名 |

4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-(4-fluorophenyl)butan-1-one |

InChI |

InChI=1S/C17H23FN2O/c18-15-7-5-14(6-8-15)17(21)4-2-9-19-11-12-20-10-1-3-16(20)13-19/h5-8,16H,1-4,9-13H2 |

InChIキー |

PQLYZHNINGGVMB-UHFFFAOYSA-N |

SMILES |

C1CC2CN(CCN2C1)CCCC(=O)C3=CC=C(C=C3)F |

正規SMILES |

C1CC2CN(CCN2C1)CCCC(=O)C3=CC=C(C=C3)F |

Key on ui other cas no. |

2856-81-7 |

関連するCAS |

3162-75-2 (di-hydrochloride) |

同義語 |

azabuperone azabutyrone p-fluorophenyl-gamma-(1,4-diazabicyclo(4.3.0)nonanyl-4)propylketone |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。